molecular formula C14H20N2O B14903111 n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide

Cat. No.: B14903111
M. Wt: 232.32 g/mol
InChI Key: YZUIGYRNKJMOFB-UHFFFAOYSA-N
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Description

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is an organic compound with the molecular formula C14H20N2O. This compound is characterized by the presence of an allyl group, a dimethylphenyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide typically involves the reaction of 2,4-dimethylaniline with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • n-Allyl-2-((2,4-dimethylphenyl)amino)acetamide
  • n-Allyl-2-((2,4-dimethylphenyl)amino)butanamide
  • n-Allyl-2-((2,4-dimethylphenyl)amino)pentanamide

Uniqueness

n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is unique due to its specific structural features, such as the presence of both an allyl group and a dimethylphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H20N2O/c1-5-8-15-14(17)12(4)16-13-7-6-10(2)9-11(13)3/h5-7,9,12,16H,1,8H2,2-4H3,(H,15,17)

InChI Key

YZUIGYRNKJMOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C(=O)NCC=C)C

Origin of Product

United States

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